molecular formula C6H8O4 B1676176 2,2-Dimethyl-1,3-dioxane-4,6-dione CAS No. 2033-24-1

2,2-Dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B1676176
CAS No.: 2033-24-1
M. Wt: 144.12 g/mol
InChI Key: GXHFUVWIGNLZSC-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1,3-dioxane-4,6-dione, also known as Meldrum’s acid, is an organic compound with the molecular formula C6H8O4. It is a crystalline, colorless solid that is sparingly soluble in water. This compound is widely used in organic synthesis due to its unique chemical properties, including its adequate acidity and steric rigidity .

Biochemical Analysis

Biochemical Properties

2,2-Dimethyl-1,3-dioxane-4,6-dione plays a significant role in biochemical reactions. It is involved in the Knoevenagel condensation reaction between aldehydes, which are accelerated in ionic liquids

Cellular Effects

It is known to cause eye and skin irritation, and may be harmful if swallowed or inhaled

Molecular Mechanism

It is known to participate in multiple C-C bond formations due to its adequate acidity and steric rigidity

Temporal Effects in Laboratory Settings

It is known to be stable under normal conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. The LD50 in mice is 180 mg/kg when administered intravenously

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dimethyl-1,3-dioxane-4,6-dione is typically synthesized through the condensation of malonic acid with acetone in the presence of acetic anhydride and sulfuric acid. An alternative method involves the reaction of malonic acid with isopropenyl acetate and catalytic sulfuric acid .

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar synthetic routes but on a larger scale. The controlled addition of acetic anhydride to a mixture of acetone, malonic acid, and an acid catalyst ensures high yields of the product .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • Dimethyl malonate
  • Barbituric acid
  • Dimedone

Comparison: 2,2-Dimethyl-1,3-dioxane-4,6-dione is unique due to its higher acidity compared to similar compounds like dimethyl malonate. This higher acidity is due to the energy-minimizing conformation structure that places the alpha proton’s σ* CH orbital in alignment with the π* CO, leading to strong destabilization of the C-H bond .

Properties

IUPAC Name

2,2-dimethyl-1,3-dioxane-4,6-dione
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InChI

InChI=1S/C6H8O4/c1-6(2)9-4(7)3-5(8)10-6/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXHFUVWIGNLZSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)CC(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7051846
Record name 2,2-Dimethyl-1,3-dioxane-4,6-dione
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Molecular Weight

144.12 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Merck Index] White powder; [Alfa Aesar MSDS]
Record name Meldrum's acid
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CAS No.

2033-24-1
Record name 2,2-Dimethyl-1,3-dioxane-4,6-dione
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Record name 1,3-Dioxane-4,6-dione, 2,2-dimethyl-
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Record name 2,2-dimethyl-1,3-dioxane-4,6-dione
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Record name MELDRUM'S ACID
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Synthesis routes and methods I

Procedure details

The diisopropylidene methylene dimalonate used in this Example was prepared by adding 1.5 ml concentrated sulfuric acid over a 20 minute period to a stirred slurry of 52 grams malonic acid (0.5 mol) and 60 ml acetic anhydride (0.6 mol) in an erlenmeyer flask reactor. After the reactants were stirred for 3 hours at room temperature, 40 ml acetone (0.55 mols) were added with cooling and the reactants were maintained at 5° C for 16 hours. The crystalline product was filtered, washed with ice water and dried yielding 32 grams isopropylidene malonate having a melting point of 97°-98° C. A solution of 14.4 grams of isopropylidene malonate (0.1 mol), 4.0 grams of 37% aqueous formaldehyde (0.05 mol) and 40 ml dimethyl formamide was maintained at room temperature for 3 hours in an erlenmeyer flask. After the addition of 25 ml water, white crystals precipitated from the dimethyl formamide. The crystals were washed with water and dried yielding 10 grams of diisopropylidene methylene dimalonate which melted at from 152°-153° C.
[Compound]
Name
diisopropylidene methylene dimalonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
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52 g
Type
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Reaction Step Two
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60 mL
Type
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Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

2,2,5-trimethyl-1,3-dioxan-4,6-dione II (17.4 g, 110 mmol), 4-acetoxy-azetidinone I (28.7 g, 100 mmol) and K2CO3 (15.2 g, 110 mmol) were mixed in dry acetonitrile (150 mL, KF=5.6 mg/mL), and the mixture was aged at 45-50° for 14 hours. Upon completion, the reaction mixture was cooled to room temperature and water (150 mL) was added. The organic layer was separated and the aqueous layer was back extracted with acetonitrile (100 mL). Combined organic extracts were washed with brine (100 mL) and concentrated to ca. 50 mL in volume. The mixture was then diluted with heptane (200 mL) and concentrated to 50 mL. Additional heptane (150 mL) was added and the mixture was aged at room temperature for crystallization. The resulting product was collected by filtration, washed with heptane (50 mL) and dried under vacuum at 40-50 for 15 hours to give an off-white crystalline solid (30.9 g, 80.2 mmol). A second crop was obtained by concentrating the combined filtrate and washed to ca. 50 mL in and aging at room temperature to give a white, fluffy solid (2.07 g, 5.4 mmol). Combined yield was 85.6%. Melting Range (° C.) 78-83 d.
Quantity
17.4 g
Type
reactant
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reactant
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15.2 g
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150 mL
Type
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150 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Malonic acid (5.2 g, 0.05 mol) and concentrated sulfuric acid (0.5 ml) were added to acetic anhydride (10 ml), and therein the source compound was dissolved thoroughly while stirring at room temperature. Thereto, 4-ethylcyclohexanone (6.31 g, 0.05 mol) was slowly added dropwise while cooling in an ice bath. The stirring of the admixture was continued in an ice bath, and colorless crystals separated out as the reaction progressed. These crystals were filtered off, washed with distilled water, and dried. Thus, 9.0 g of a meldrum's acid derivative was obtained as colorless crystals (in a 85.1% yield). The thus obtained meldrum's acid derivative (4.25 g, 0.02 mol) and N,N′-1,3-pentadiene-1-yl-5-ylidenedianiline hydrochloride (5.70 g, 0.02 mol) were dissolved in methanol (50 ml), and thereto triethylamine (3.04 g, 0.03 mol) was added. The stirring of the resulting admixture was continued at room temperature to result in deposition of violet crystals. Then, these crystals were filtered off, and washed with methanol. Thus, 5.61 g of violet crystals corresponding to Compound (3-I) was obtained (in a 76.3% yield). These violet crystals (4.40 g, 12.0 mmol) and the Compound (1-I) obtained in the foregoing Synthesis (1.71 g, 6.0 mmol) were dissolved in dimethylformamide (20 ml), and thereto triethylamine (1.82 g, 18 mmol) was added dropwise. The resulting admixture was stirred for 4 hours at 50° C. Thereafter, the reaction solution obtained was admixed with distilled water, and extracted with ethyl acetate. The organic layer thus extracted was purified by column chromatography (dichloromethane/methanol=6/1) on silica gel to give 2.0 g of violet powder corresponding to Compound (3-II) (in a 39.5% yield).
Quantity
5.2 g
Type
reactant
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0.5 mL
Type
reactant
Reaction Step One
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10 mL
Type
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Reaction Step One
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6.31 g
Type
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Reaction Step Two
Yield
85.1%

Synthesis routes and methods IV

Procedure details

About 200 mg of (4) are swollen in solvent in the cold (e.g. at 0° C. in DMF) and treated with about 1 mmol of monomethyl chloromalonate. About 0.5 ml of triethylamine is added and the mixture is stirred for about 2 h at 0° C. and for 1 h at a low heat (e.g. 50° C.). After washing the resin (3) is isolated. The free derivative of the N,N′-dialkylbarbituric acid (3, Li-P=H) is then obtained by removal of the linker.
Name
Quantity
200 mg
Type
reactant
Reaction Step One
Name
monomethyl chloromalonate
Quantity
1 mmol
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
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Synthesis routes and methods V

Procedure details

50 g of resin-bound 2-oxopentanecarboxylic acid (1) are swollen in 200 ml of acetic acid and treated with 20 g of malonic acid (2). 10 g of anhydrous ammonium acetate are added and the mixture is heated to 50° C. After stirring carefully for 3 h, the resin is freed from the solution, washed thoroughly with DMF and methylene chloride and dried. 53 g of (3) are obtained. Removal of a sample using anhydrous TFA yields the free Meldrum's. acid derivative (3, Li-P=H) (HPLC, MS).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
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200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dimethyl-1,3-dioxane-4,6-dione
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,2-Dimethyl-1,3-dioxane-4,6-dione
Reactant of Route 3
2,2-Dimethyl-1,3-dioxane-4,6-dione
Reactant of Route 4
2,2-Dimethyl-1,3-dioxane-4,6-dione
Reactant of Route 5
2,2-Dimethyl-1,3-dioxane-4,6-dione
Reactant of Route 6
2,2-Dimethyl-1,3-dioxane-4,6-dione

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